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Compound of Interest

Compound Name: 4-Iodobenzaldehyde

Cat. No.: B108471 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides an in-

depth look at the spectroscopic data of 4-Iodobenzaldehyde (C₇H₅IO), a key reagent in

organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Iodobenzaldehyde, providing

a quantitative overview for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

9.98 s - 1H Aldehyde (-CHO)

7.92 d 8.4 2H
Aromatic (ortho

to -CHO)

7.65 d 8.4 2H
Aromatic (ortho

to -I)
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Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

191.4 Aldehyde Carbonyl (C=O)

138.4 Aromatic (quaternary, C-CHO)

135.5 Aromatic (CH, ortho to -I)

130.8 Aromatic (CH, ortho to -CHO)

102.3 Aromatic (quaternary, C-I)

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2850, ~2750 Medium
Aldehyde C-H Stretch (Fermi

doublet)

~1700 Strong Aldehyde C=O Stretch

~1580 Strong Aromatic C=C Stretch

~1200 Medium C-H In-plane Bending

~820 Strong
C-H Out-of-plane Bending

(para-substitution)

~520 Medium C-I Stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

232 High [M]⁺ (Molecular Ion)

231 High [M-H]⁺

203 Medium [M-CHO]⁺

104 Medium [C₇H₄O]⁺

76 High [C₆H₄]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are representative of standard practices for the analysis of solid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Iodobenzaldehyde.

Materials & Equipment:

4-Iodobenzaldehyde sample

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

5 mm NMR tubes

Vortex mixer

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Iodobenzaldehyde for

¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃
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containing TMS as an internal standard.[1]

Homogenization: Gently vortex the sample to ensure complete dissolution.

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

Tune the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Acquire the ¹H spectrum using a standard single-pulse experiment.

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS

signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum of 4-Iodobenzaldehyde to identify its functional

groups.

Materials & Equipment:

4-Iodobenzaldehyde sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle
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Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Iodobenzaldehyde with approximately 100-200 mg of

dry KBr in an agate mortar.

Continue grinding until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record

a background spectrum. This will be subtracted from the sample spectrum to remove

contributions from atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the

spectrometer.

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify and label the significant absorption peaks in the spectrum and assign

them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
Iodobenzaldehyde.

Materials & Equipment:

4-Iodobenzaldehyde sample

Volatile organic solvent (e.g., methanol or acetonitrile)

Mass spectrometer with an Electron Ionization (EI) source
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Procedure:

Sample Preparation: Prepare a dilute solution of 4-Iodobenzaldehyde in a suitable volatile

solvent.

Introduction into the Mass Spectrometer: Introduce the sample into the ion source of the

mass spectrometer. For a solid sample, a direct insertion probe may be used.

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak and the major fragment ions. Propose a fragmentation

pattern consistent with the observed spectrum. For aldehydes, common fragmentations

include the loss of a hydrogen atom (M-1) and the formyl radical (M-29).[2]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Iodobenzaldehyde.
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General Workflow for Spectroscopic Analysis of 4-Iodobenzaldehyde
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4-Iodobenzaldehyde (Solid)

Dissolve in appropriate solvent
(e.g., CDCl3 for NMR)

Prepare KBr Pellet
(for IR)

Dilute in volatile solvent
(for MS)

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer Mass Spectrometer

(EI Source)

Chemical Shifts (δ)
Coupling Constants (J) Absorption Bands (cm⁻¹) m/z Ratios

Fragmentation Pattern
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-Iodobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodobenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108471#spectroscopic-data-nmr-ir-ms-of-4-
iodobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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